molecular formula C24H32ClNO4 B1670959 Drotaverine hydrochloride CAS No. 985-12-6

Drotaverine hydrochloride

Cat. No.: B1670959
CAS No.: 985-12-6
M. Wt: 434.0 g/mol
InChI Key: JBFLYOLJRKJYNV-UHFFFAOYSA-N
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Description

Drotaverine hydrochloride is a benzylisoquinoline derivative known for its potent antispasmodic properties. It is primarily used to alleviate smooth muscle spasms in the gastrointestinal and genitourinary tracts. Structurally related to papaverine, this compound is a selective inhibitor of phosphodiesterase-4, which leads to smooth muscle relaxation .

Mechanism of Action

Target of Action

Drotaverine hydrochloride primarily targets phosphodiesterase-4 (PDE4) . PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in various cellular processes . By inhibiting PDE4, this compound affects the concentration of cAMP within cells .

Mode of Action

This compound acts as a selective inhibitor of PDE4 . By inhibiting this enzyme, it prevents the breakdown of cAMP . This leads to an increase in cAMP concentration within cells . The elevated levels of cAMP then lead to a decrease in the uptake of calcium ions (Ca2+) by the cells . This change in calcium ion distribution results in the relaxation of smooth muscles .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the cAMP-PDE4 axis . By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within cells . This increased concentration of cAMP then leads to a decrease in the uptake of calcium ions by the cells . The resulting changes in calcium ion distribution within the cells lead to the relaxation of smooth muscles .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The bioavailability of this compound is highly variable, with a peak at 45–60 minutes post-administration . It is primarily metabolized in the liver . The elimination half-life of this compound ranges from 7 to 16 hours . More than 50% of the drug is excreted in urine and approximately 30% in bile .

Result of Action

The primary result of this compound’s action is the relaxation of smooth muscles . This is achieved through its inhibition of PDE4 and the subsequent changes in cAMP and calcium ion levels within cells . This relaxation of smooth muscles can alleviate spasms in the gastrointestinal tract, urinary system, and gall bladder .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug should be used only in well-ventilated areas or outdoors . Prolonged or repeated exposure should be avoided, and precautionary measures against static discharge should be taken . The drug’s action, efficacy, and stability can also be influenced by factors such as the patient’s health status, the presence of other medications, and individual variations in drug metabolism and response .

Safety and Hazards

Drotaverine Hydrochloride is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Drotaverine Hydrochloride has shown promising efficacy in enhancing symptoms of Irritable Bowel Syndrome (IBS) in Chinese population . It was found to be significantly superior in efficacy as compared to Mebeverine in alleviating pain severity, frequency and stools-related symptoms of IBS .

Biochemical Analysis

Biochemical Properties

Drotaverine hydrochloride interacts with the enzyme phosphodiesterase 4 (PDE4). By inhibiting PDE4, it leads to elevated levels of cAMP, which results in smooth muscle relaxation . This interaction with PDE4 is the primary biochemical reaction that this compound is involved in.

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by causing smooth muscle relaxation . This relaxation is achieved through the inhibition of PDE4 and the subsequent increase in cAMP levels . This can impact cell signaling pathways and cellular metabolism, particularly in cells that contain smooth muscle.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to PDE4, inhibiting the enzyme’s activity . This inhibition prevents the degradation of cAMP, leading to increased levels of this molecule within the cell . The elevated cAMP levels then lead to the relaxation of smooth muscle cells .

Temporal Effects in Laboratory Settings

It is known that the drug has a fast response time, with effects observable within minutes of administration .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have a dose-dependent analgesic effect

Metabolic Pathways

This compound undergoes extensive hepatic metabolism, which is its main route of elimination . It may also undergo biliary excretion to form conjugated metabolites .

Transport and Distribution

It is known that the drug is well absorbed after oral administration and is subject to first-pass metabolism .

Subcellular Localization

It is known that this compound does not significantly influence the autonomic nervous system and does not penetrate into the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of drotaverine hydrochloride involves several key steps:

    Chloromethylation: Orthoethyethoxybenzene is chloromethylated using hydrogen chloride and formalin in the presence of calcium chloride in a trichlorethylene medium to produce diethoxynitrile.

    Cyanidation: Diethoxybenzyl chloride is prepared using interfacial catalysis with potassium iodide, triethylamine, and acetone.

    Preparation of Diethoxyphenylacetic Acid: Diethoxynitrile is converted to diethoxyphenylacetic acid.

    Condensation: Diethoxyphenylacetic acid is condensed with diethoxyamine to form ethoxyamide.

    Cyclization: Ethoxyamide undergoes cyclization with phosphorus oxychloride.

    Recrystallization: The final step involves recrystallization to obtain technical this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves stringent quality control measures to meet pharmaceutical standards .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although these are less common in its typical applications.

    Reduction: Reduction reactions are not typically associated with this compound.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Mild oxidizing agents can be used, but specific conditions depend on the desired outcome.

    Nucleophiles: Strong nucleophiles can facilitate substitution reactions.

Major Products: The primary product of this compound reactions is the parent compound itself, with minor by-products depending on the reaction conditions .

Scientific Research Applications

Drotaverine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its selective inhibition of phosphodiesterase-4, leading to more potent and prolonged smooth muscle relaxation compared to similar compounds. Its unique mechanism of action and higher efficacy make it a preferred choice in many therapeutic applications .

Properties

IUPAC Name

1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,13-16,25H,5-8,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFLYOLJRKJYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

985-12-6
Record name Drotaverine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=985-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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